molecular formula C13H14FN3O2 B11859619 6-Fluoro-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione

6-Fluoro-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11859619
M. Wt: 263.27 g/mol
InChI Key: YFBQPGMLAAXYAF-UHFFFAOYSA-N
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Description

6-Fluoro-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a fluorine atom at the 6th position and a piperidinyl group at the 3rd position, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Piperidinyl Group: The piperidinyl group can be attached through nucleophilic substitution reactions, often using piperidine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized quinazoline derivatives.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

6-Fluoro-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoroquinazoline-2,4(1H,3H)-dione: Lacks the piperidinyl group.

    3-(Piperidin-3-yl)quinazoline-2,4(1H,3H)-dione: Lacks the fluorine atom.

    6-Chloro-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione: Has a chlorine atom instead of fluorine.

Uniqueness

6-Fluoro-3-(piperidin-3-yl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both the fluorine atom and the piperidinyl group. This combination may enhance its chemical stability, biological activity, and specificity for certain molecular targets compared to similar compounds.

Properties

Molecular Formula

C13H14FN3O2

Molecular Weight

263.27 g/mol

IUPAC Name

6-fluoro-3-piperidin-3-yl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C13H14FN3O2/c14-8-3-4-11-10(6-8)12(18)17(13(19)16-11)9-2-1-5-15-7-9/h3-4,6,9,15H,1-2,5,7H2,(H,16,19)

InChI Key

YFBQPGMLAAXYAF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2C(=O)C3=C(C=CC(=C3)F)NC2=O

Origin of Product

United States

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